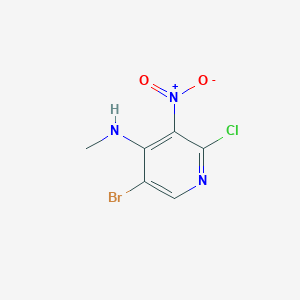

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAXSBLDUKABIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of 5-bromo-2-chloropyridine to introduce the nitro group. This is followed by methylation of the amine group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products with different substituents replacing bromine or chlorine.

Reduction: 5-Bromo-2-chloro-N-methyl-3-aminopyridin-4-amine.

Oxidation: 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-carboxylic acid.

Scientific Research Applications

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to inhibit function .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically influence the physicochemical and reactivity profiles of pyridine derivatives. Key analogs include:

Key Observations :

- Nitro Group Position : The nitro group at position 3 in the target compound (vs. position 5 in 4-Chloro-5-nitropyridin-2-amine ) creates a distinct electronic environment, enhancing electrophilicity at adjacent positions.

- Amino vs.

- Halogen Diversity : Bromine at position 5 (target) vs. chlorine at position 4 (5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine ) alters steric and electronic effects, influencing reactivity in cross-coupling reactions.

Crystallographic and Structural Insights

- The N-methyl group in the target likely disrupts such interactions, reducing crystal lattice stability compared to NH₂ analogs .

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Forms centrosymmetric dimers via hydrogen bonds (), suggesting that bulkier substituents (e.g., cyclopentyl in ) would further alter packing efficiency .

Physicochemical Properties

- Solubility: The nitro group reduces polarity, making the target compound less water-soluble than NH₂-containing derivatives (e.g., 2-Amino-5-bromo-4-methyl-3-nitropyridine ).

- Thermal Stability : Methylamine substituents (target) may lower melting points compared to cyclopentyl or aryl analogs (e.g., ’s 276.56 g/mol compound ).

Biological Activity

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine and Chlorine Atoms : These halogen substituents influence the compound's reactivity and interaction with biological targets.

- Nitro Group : Known for enhancing biological activity, this group can facilitate interactions with various enzymes and receptors.

- Methyl Substitution : The presence of a methyl group affects both the solubility and reactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to disease processes, which can be crucial for therapeutic applications.

- Receptor Interaction : The compound may bind to various receptors, altering their conformation and function, thereby modulating biological pathways.

Biological Activity Data

While comprehensive data on the biological activity of this compound is limited, several studies have highlighted its potential pharmacological effects:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antifungal | Potential efficacy against fungal infections. |

| Anticancer | Preliminary studies suggest it may inhibit cancer cell proliferation. |

Case Studies and Research Findings

- Antiviral Activity : Research indicates that compounds similar to this compound demonstrate antiviral properties, particularly against dengue virus (DENV) and chikungunya virus (CHIKV). The mechanism involves interaction with host cell pathways critical for viral replication .

- Inhibition Studies : A study focusing on enzyme inhibitors found that derivatives of this compound could selectively inhibit AAK1 and GAK enzymes, which are crucial in viral pathogenesis. This finding supports its potential as a therapeutic agent in treating viral infections .

- Pharmacological Investigations : In vitro studies have shown that the compound interacts effectively with various biological molecules, suggesting its utility in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains bromine and chlorine; nitro group present | Methyl substitution affects reactivity and solubility |

| 5-Bromo-2-chloro-3-nitropyridine | Lacks methyl substitution | Different pharmacological profile |

| 2-Amino-3-bromo-5-nitropyridine | Amino group instead of methyl | Potentially different mechanism of action |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.